molecular formula C16H8N6O8S2 B186400 2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine CAS No. 73768-66-8

2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine

Cat. No. B186400
CAS RN: 73768-66-8
M. Wt: 476.4 g/mol
InChI Key: ZEYAWBLUHWFOLC-UHFFFAOYSA-N
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Description

2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine (DNPS-pyrimidine) is a chemical compound that has been widely used in scientific research due to its unique properties. The compound is a member of the pyrimidine family, which is a group of organic compounds that are essential for life processes. DNPS-pyrimidine has been used in many research applications, including as a tool to study enzyme kinetics and protein interactions.

Mechanism Of Action

DNPS-pyrimidine works by binding to the sulfhydryl group of enzymes, which results in the inhibition of enzyme activity. The compound is a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme. Once bound, DNPS-pyrimidine prevents the enzyme from functioning properly, which can be used to study the kinetics of enzyme reactions.

Biochemical And Physiological Effects

DNPS-pyrimidine has been shown to have a range of biochemical and physiological effects. The compound has been found to inhibit the activity of a range of sulfhydryl enzymes, including glutathione reductase, which is involved in the detoxification of reactive oxygen species. DNPS-pyrimidine has also been shown to induce oxidative stress in cells, which can lead to cell death.

Advantages And Limitations For Lab Experiments

DNPS-pyrimidine has several advantages for use in lab experiments. The compound is highly soluble in organic solvents, which makes it easy to work with in the lab. The synthesis method is relatively simple, and the compound is readily available from chemical suppliers. However, there are also some limitations to using DNPS-pyrimidine in lab experiments. The compound is highly toxic and should be handled with care. In addition, the compound has a short half-life, which means that experiments must be conducted quickly before the compound degrades.

Future Directions

There are many potential future directions for research involving DNPS-pyrimidine. One area of interest is the development of new inhibitors based on the structure of DNPS-pyrimidine. These inhibitors could be used to target specific sulfhydryl enzymes, which could have therapeutic applications in diseases such as cancer and Alzheimer's disease. Another area of interest is the use of DNPS-pyrimidine in combination with other compounds to enhance its efficacy. Finally, there is also interest in using DNPS-pyrimidine as a tool to study the role of sulfhydryl enzymes in various biological processes.

Synthesis Methods

DNPS-pyrimidine is synthesized by reacting 2,4-dinitrophenylhydrazine with pyrimidine-2-thiol in the presence of a catalyst. The reaction yields a yellow crystalline compound that is highly soluble in organic solvents. The synthesis method is relatively simple and can be performed in a standard laboratory setting.

Scientific Research Applications

DNPS-pyrimidine has been used in many scientific research applications, including as a tool to study enzyme kinetics and protein interactions. The compound is a potent inhibitor of sulfhydryl enzymes, which are enzymes that contain a sulfur atom in their active site. DNPS-pyrimidine binds to the sulfur atom, preventing the enzyme from functioning properly. This inhibition can be used to study the kinetics of enzyme reactions and to identify the active site of the enzyme.

properties

CAS RN

73768-66-8

Product Name

2,4-Bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine

Molecular Formula

C16H8N6O8S2

Molecular Weight

476.4 g/mol

IUPAC Name

2,4-bis[(2,4-dinitrophenyl)sulfanyl]pyrimidine

InChI

InChI=1S/C16H8N6O8S2/c23-19(24)9-1-3-13(11(7-9)21(27)28)31-15-5-6-17-16(18-15)32-14-4-2-10(20(25)26)8-12(14)22(29)30/h1-8H

InChI Key

ZEYAWBLUHWFOLC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC(=NC=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC(=NC=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

73768-66-8

Origin of Product

United States

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